molecular formula C15H15ClN2O3S B5063333 N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B5063333
M. Wt: 338.8 g/mol
InChI Key: FWCAJQDRXGSOLL-UHFFFAOYSA-N
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Description

N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-chlorobenzyl chloride, is reacted with sulfur dioxide and chlorine gas to form 4-chlorobenzyl sulfonyl chloride.

    Amination: The 4-chlorobenzyl sulfonyl chloride is then reacted with 3-aminophenyl acetamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and elevated temperatures.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biology: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industry: The compound is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide
  • N-(3-{[(4-bromobenzyl)sulfonyl]amino}phenyl)acetamide
  • N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide

Comparison: N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11(19)17-14-3-2-4-15(9-14)18-22(20,21)10-12-5-7-13(16)8-6-12/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCAJQDRXGSOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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